Monomethyl fumarate

Catalog No.
S536016
CAS No.
2756-87-8
M.F
C5H6O4
M. Wt
130.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monomethyl fumarate

CAS Number

2756-87-8

Product Name

Monomethyl fumarate

IUPAC Name

(E)-4-methoxy-4-oxobut-2-enoic acid

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+

InChI Key

NKHAVTQWNUWKEO-NSCUHMNNSA-N

SMILES

COC(=O)C=CC(=O)O

Solubility

Soluble in DMSO

Synonyms

methyl hydrogen fumarate, methylhydrogenfumarate

Canonical SMILES

COC(=O)C=CC(=O)O

Isomeric SMILES

COC(=O)/C=C/C(=O)O

Description

The exact mass of the compound Monomethyl fumarate is 130.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Monomethyl fumarate (MMF) is a medication used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and secondary progressive disease []. It is the active metabolite of dimethyl fumarate (DMF), a drug that is converted to MMF in the body []. MMF works by modulating the immune system and may have neuroprotective properties [].

Immunomodulatory Effects:

  • MMF is believed to suppress the activation and proliferation of immune cells that contribute to the inflammation and damage seen in MS [].
  • Studies suggest it may also affect the migration of these immune cells into the central nervous system [].

Neuroprotective Effects:

  • Emerging research suggests MMF may have antioxidant properties that could help protect nerve cells from damage [].
  • It might also influence the function of microglia, immune cells in the brain, promoting a more neuroprotective environment [].

Clinical Research and Approval:

  • The effectiveness of MMF for treating MS has been established through clinical trials.
  • A large, randomized, double-blind, placebo-controlled trial demonstrated that MMF significantly reduced relapse rates in patients with relapsing-remitting MS [].
  • Based on this and other studies, MMF (trade name Bafiertam) was approved by the U.S. Food and Drug Administration (FDA) in 2020 for the treatment of relapsing forms of MS in adults [].

Future Research Directions:

  • While MMF is a valuable treatment option for MS, researchers are continuing to investigate its exact mechanisms of action.
  • Further studies are also exploring the potential use of MMF for treating other neurological diseases, such as tauopathies [].

Monomethyl fumarate is an organic compound with the chemical formula C5H6O4C_5H_6O_4. It is a derivative of fumaric acid and is known for its role as a medication primarily used to treat relapsing forms of multiple sclerosis. The compound is marketed under the brand name Bafiertam and is classified as a small molecule with immunomodulatory properties. Monomethyl fumarate functions as a Nuclear factor erythroid 2-related factor 2 activator, which plays a significant role in reducing oxidative stress and inflammation in the body .

  • Nrf2 Activation: MMF appears to activate a cellular pathway involving a protein called Nrf2. This activation leads to the production of antioxidant and anti-inflammatory molecules, potentially mitigating the damage caused by MS [].
  • Immunomodulation: MMF might also modulate the immune system, potentially reducing the attack on myelin, the protective sheath around nerve fibers that is damaged in MS.
Safety Concerns

MMF can cause gastrointestinal side effects like flushing, nausea, and diarrhea []. Less common side effects include lymphopenia (low white blood cell count) and serious allergic reactions [].

Hazards

MMF is not considered flammable but may decompose upon heating, releasing potentially harmful fumes [].

, including:

  • Esterification: The reaction between fumaric acid and methanol leads to the formation of monomethyl fumarate.
  • Hydrolysis: Under certain conditions, monomethyl fumarate can be hydrolyzed back to fumaric acid and methanol.
  • Transesterification: It can react with other alcohols to form different esters.

The synthesis typically involves the alcoholysis of maleic anhydride with methanol, producing monomethyl fumarate through a series of steps that may include heating and the presence of catalysts such as acetyl chloride .

Monomethyl fumarate exhibits several biological activities:

  • Immunomodulation: It modulates immune responses by activating the NFE2L2 pathway, which helps protect against oxidative damage.
  • Anti-inflammatory Effects: The compound reduces inflammation, making it beneficial in treating multiple sclerosis.
  • Neuroprotection: By decreasing oxidative stress, it may help prevent nerve damage associated with neurodegenerative diseases.

Common side effects include flushing, abdominal pain, diarrhea, and nausea .

The primary methods for synthesizing monomethyl fumarate include:

  • Alcoholysis of Maleic Anhydride:
    • Maleic anhydride is reacted with methanol in the presence of heat.
    • This reaction can be conducted in solvents like toluene at controlled temperatures (around 60°C) for several hours to ensure complete conversion .
  • Using Acetyl Chloride:
    • In some methods, acetyl chloride is used to facilitate the reaction, enhancing yield and purity .
  • Alternative Methods:
    • Other methods may involve different catalysts or solvents, but the core reaction remains similar.

Monomethyl fumarate interacts with various medications, which may alter its effects or increase side effects. Notable interactions include:

  • Increased risk of adverse effects when combined with medications like Abatacept and Adalimumab.
  • Caution is advised when administered alongside live vaccines due to potential increased risk of infection .

Monomethyl fumarate shares structural similarities with other fumarate derivatives. Here are notable comparisons:

CompoundChemical FormulaPrimary UseUnique Features
Dimethyl FumarateC6H10O4C_6H_{10}O_4Multiple sclerosis treatmentApproved for oral use; more potent than monomethyl fumarate
Diroximel FumarateC6H10O4C_6H_{10}O_4Multiple sclerosis treatmentDesigned to reduce gastrointestinal side effects compared to dimethyl fumarate
Fumaric AcidC4H4O4C_4H_4O_4Dietary supplement; potential anti-inflammatory agentNaturally occurring compound; less potent than monomethyl fumarate
Ethyl FumarateC6H10O4C_6H_{10}O_4Research applicationsLess studied; potential for different pharmacological properties

Monomethyl fumarate's unique position lies in its specific application for multiple sclerosis treatment while also being part of a broader category of fumarates that exhibit varying degrees of biological activity and therapeutic potential .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

130.02660867 g/mol

Monoisotopic Mass

130.02660867 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45IUB1PX8R

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 104 of 137 companies with hazard statement code(s):;
H318 (99.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2756-87-8
3052-50-4

Wikipedia

Monomethyl_fumarate
Serinol

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1-methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Shalmani AA, Ghahremani MH, Jeivad F, Shadboorestan A, Hassanzadeh G, Beh-Pajooh A, Ganbari-Erdi M, Kasirzadeh S, Mojtahedzadeh M, Sabzevari O. Monomethyl fumarate alleviates sepsis-induced hepatic dysfunction by regulating TLR-4/NF-κB signalling pathway. Life Sci. 2018 Dec 15;215:152-158. doi: 10.1016/j.lfs.2018.11.010. Epub 2018 Nov 7. PubMed PMID: 30412724.
2: Mazzola MA, Raheja R, Regev K, Beynon V, von Glehn F, Paul A, Pierre I, Kivisakk P, Weiner HL, Gandhi R. Monomethyl fumarate treatment impairs maturation of human myeloid dendritic cells and their ability to activate T cells. Mult Scler. 2019 Jan;25(1):63-71. doi: 10.1177/1352458517740213. Epub 2017 Nov 6. PubMed PMID: 29106333.
3: Singh D, Reeta KH, Sharma U, Jagannathan NR, Dinda AK, Gupta YK. Neuro-protective effect of monomethyl fumarate on ischemia reperfusion injury in rats: Role of Nrf2/HO1 pathway in peri-infarct region. Neurochem Int. 2019 Jun;126:96-108. doi: 10.1016/j.neuint.2019.03.010. Epub 2019 Mar 14. PubMed PMID: 30880045.
4: Jiang D, Ryals RC, Huang SJ, Weller KK, Titus HE, Robb BM, Saad FW, Salam RA, Hammad H, Yang P, Marks DL, Pennesi ME. Monomethyl Fumarate Protects the Retina From Light-Induced Retinopathy. Invest Ophthalmol Vis Sci. 2019 Mar 1;60(4):1275-1285. doi: 10.1167/iovs.18-24398. PubMed PMID: 30924852; PubMed Central PMCID: PMC6440526.
5: Shi YY, Cui HF, Qin BJ. Monomethyl fumarate protects cerebral hemorrhage injury in rats via activating microRNA-139/Nrf2 axis. Eur Rev Med Pharmacol Sci. 2019 Jun;23(11):5012-5019. doi: 10.26355/eurrev_201906_18093. PubMed PMID: 31210338.
6: Sghaier R, Nury T, Leoni V, Caccia C, Pais De Barros JP, Cherif A, Vejux A, Moreau T, Limem K, Samadi M, Mackrill JJ, Masmoudi AS, Lizard G, Zarrouk A. Dimethyl fumarate and monomethyl fumarate attenuate oxidative stress and mitochondrial alterations leading to oxiapoptophagy in 158N murine oligodendrocytes treated with 7β-hydroxycholesterol. J Steroid Biochem Mol Biol. 2019 Jul 22;194:105432. doi: 10.1016/j.jsbmb.2019.105432. [Epub ahead of print] PubMed PMID: 31344443.
7: Park JB, Park H, Son J, Ha SJ, Cho HS. Structural Study of Monomethyl Fumarate-Bound Human GAPDH. Mol Cells. 2019 Aug 31;42(8):597-603. doi: 10.14348/molcells.2019.0114. PubMed PMID: 31387164; PubMed Central PMCID: PMC6715340.

Explore Compound Types